

Application Notes and Protocols for the Chemoenzymatic Synthesis of Cinnamyl Propionate

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Compound of Interest

Compound Name: Cinnamyl propionate

Cat. No.: B7804193

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Introduction

Cinnamyl propionate is a valuable ester widely utilized in the fragrance, food, and pharmaceutical industries for its characteristic sweet, fruity, and balsamic aroma.^{[1][2]} Chemoenzymatic synthesis, employing lipases as biocatalysts, offers a green and efficient alternative to traditional chemical methods for the production of **cinnamyl propionate**. This approach provides high selectivity, mild reaction conditions, and minimizes the formation of by-products. These application notes provide detailed protocols for the lipase-catalyzed synthesis of **cinnamyl propionate**, focusing on a solvent-free system, along with methods for purification and characterization.

Data Presentation

The following table summarizes quantitative data from various studies on the chemoenzymatic synthesis of **cinnamyl propionate** and related cinnamyl esters, providing a comparison of different lipases and reaction conditions.

Enzyme	Acyl Donor	Molar Ratio (Alcohol: Acyl Donor)	Temperature (°C)	Reaction Time (h)	Conversion/Yield (%)	Reference
Fermase CALB™ 10000	Propionic Acid	1:3	60	7	87.89	Sose, et al., 2020
Novozym 435	Vinyl Acetate	1:2	40	0.33	99.99	Gawas, et al., 2015
Novozym 435	Ethyl Acetate	1:15	40	3	90.06	Geng, et al., 2012

Experimental Protocols

This protocol is adapted from the optimized conditions reported by Sose, Gawas, and Rathod (2020).

Materials:

- Cinnamyl alcohol
- Propionic acid
- Immobilized lipase (Fermase CALB™ 10000)
- Molecular sieves (3Å)
- Hexane (for washing)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., hexane, ethyl acetate)

Equipment:

- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer with heating plate
- Thermostat-controlled water bath or oil bath
- Rotary evaporator
- Glass column for chromatography
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - In a clean, dry reaction vessel, combine cinnamyl alcohol and propionic acid in a 1:3 molar ratio.
 - Add the immobilized lipase, Fermase CALB™ 10000, at a concentration of 2% (w/v) relative to the total volume of the reactants.
 - Add molecular sieves (3Å) at a concentration of 6% (w/v) to remove the water produced during the esterification reaction.
- Reaction Conditions:
 - Place the reaction vessel in a water or oil bath preheated to 60°C.
 - Stir the reaction mixture at 200 rpm using a magnetic stirrer.
 - Allow the reaction to proceed for 7 hours.
- Enzyme Recovery:
 - After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or decantation.

- Wash the recovered enzyme with hexane to remove any adsorbed substrate or product.
- Dry the enzyme at room temperature and store for reuse. The enzyme can be reused for up to six successive batches with over 90% of its initial activity.
- Product Purification (Column Chromatography):
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove unreacted propionic acid.
 - Prepare a silica gel column using a slurry of silica gel in hexane.
 - Load the concentrated crude product onto the column.
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
 - Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure **cinnamyl propionate**.
 - Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified **cinnamyl propionate**.
- Product Characterization:
 - Confirm the identity and purity of the synthesized **cinnamyl propionate** using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

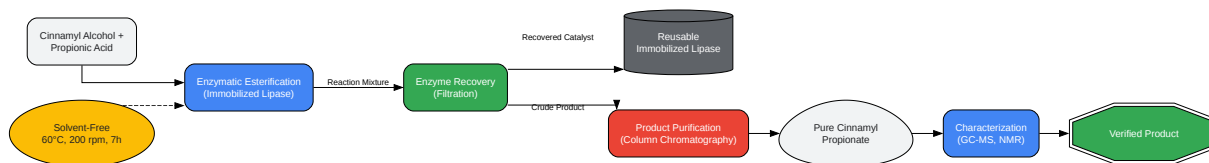
- Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent).
- Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent such as ethyl acetate or dichloromethane.
- GC Conditions (suggested):

- Injector Temperature: 250°C
- Oven Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions (suggested):
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
- Data Analysis: Identify the **cinnamyl propionate** peak based on its retention time and compare the mass spectrum with a reference library.

B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

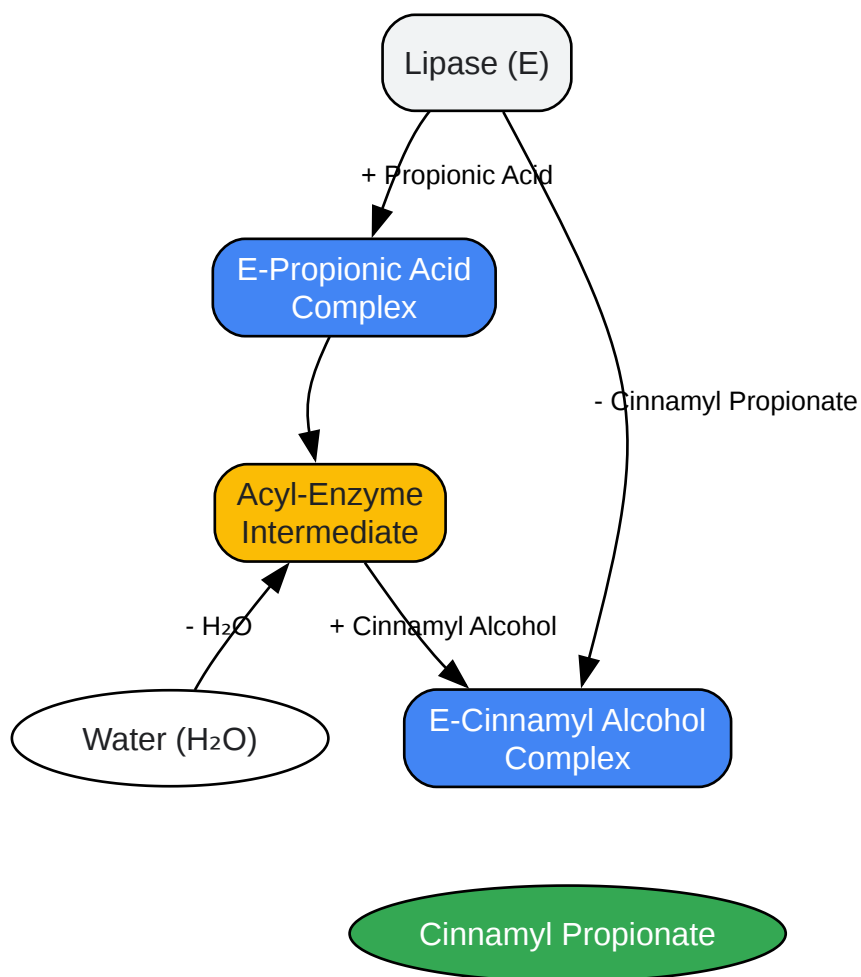
- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve the purified product in deuterated chloroform (CDCl₃).
- Expected Chemical Shifts (δ, ppm):
 - 1.15 (t, 3H): Methyl protons of the propionate group.
 - 2.36 (q, 2H): Methylene protons of the propionate group.
 - 4.73 (d, 2H): Methylene protons adjacent to the ester oxygen.
 - 6.28 (dt, 1H): Vinylic proton adjacent to the CH₂ group.
 - 6.65 (d, 1H): Vinylic proton adjacent to the phenyl group.
 - 7.25-7.40 (m, 5H): Aromatic protons of the phenyl group.

Visualizations



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Caption: Workflow for the chemoenzymatic synthesis of **cinnamyl propionate**.



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Caption: Simplified signaling pathway of lipase-catalyzed esterification.

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References

- 1. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound assisted lipase catalyzed synthesis of cinnamyl acetate via transesterification reaction in a solvent free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
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